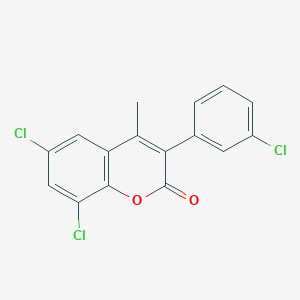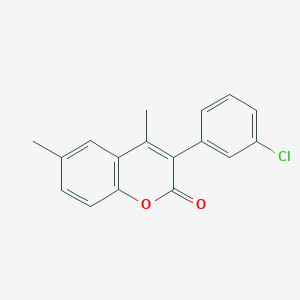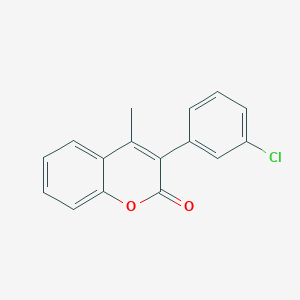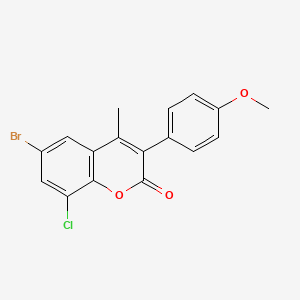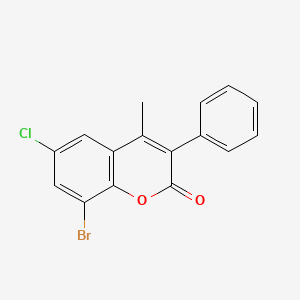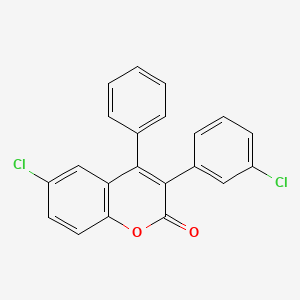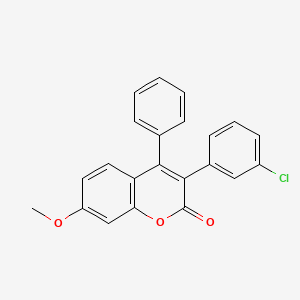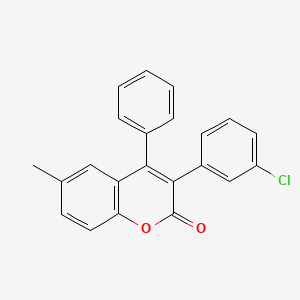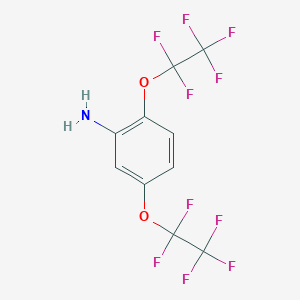
2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline
Overview
Description
2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline: is an organic compound with the molecular formula C10H5F10NO2 and a molecular weight of 361.13 g/mol . This compound is characterized by the presence of two 1,1,2,2,2-pentafluoroethoxy groups attached to the 2 and 5 positions of an aniline ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline typically involves the reaction of aniline with 1,1,2,2,2-pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1,1,2,2,2-pentafluoroethanol is replaced by the aniline group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the aniline ring are replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of this compound
Scientific Research Applications
Chemistry: 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with enhanced efficacy and reduced side effects. Its fluorinated groups can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- 2,5-Di(1,1,2,2,2-trifluoroethoxy)aniline
- 2,5-Di(1,1,2,2,2-tetrafluoroethoxy)aniline
- 2,5-Di(1,1,2,2,2-hexafluoroethoxy)aniline
Comparison: Compared to its similar compounds, 2,5-Di(1,1,2,2,2-pentafluoroethoxy)aniline is unique due to the presence of five fluorine atoms in each of its ethoxy groups. This high degree of fluorination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and resistance to oxidative degradation. These properties make it particularly valuable in applications where enhanced stability and performance are required .
Properties
IUPAC Name |
2,5-bis(1,1,2,2,2-pentafluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F10NO2/c11-7(12,13)9(17,18)22-4-1-2-6(5(21)3-4)23-10(19,20)8(14,15)16/h1-3H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFKBJKSXWOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)N)OC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F10NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


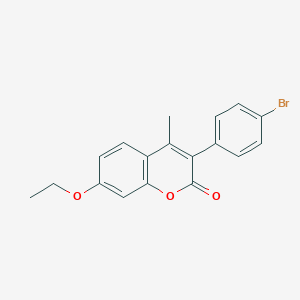
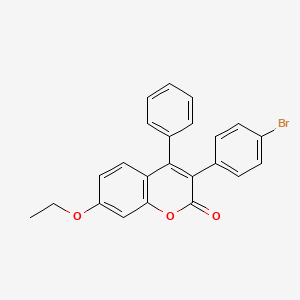
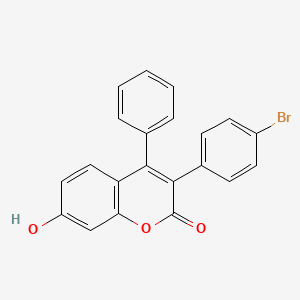
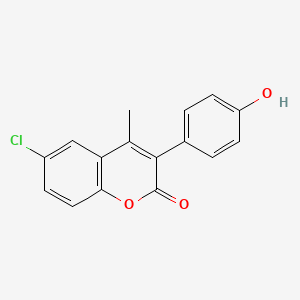
![Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3041624.png)
